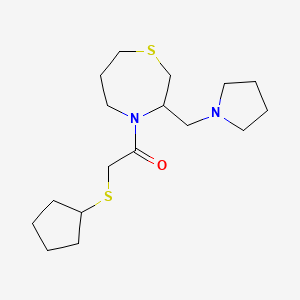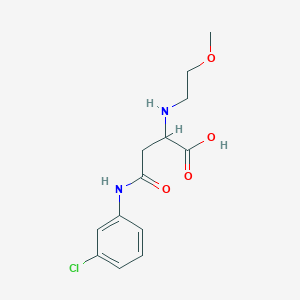
benzyl N-(4-iodophenyl)carbamate
Vue d'ensemble
Description
Benzyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C14H12INO2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of carbamates like benzyl N-(4-iodophenyl)carbamate often involves carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .Molecular Structure Analysis
The molecular structure of benzyl N-(4-iodophenyl)carbamate contains a total of 53 atoms. There are 22 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Iodine atom .Chemical Reactions Analysis
Benzyl carbamate, a related compound, is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .Physical And Chemical Properties Analysis
Benzyl carbamate, a related compound, is a white solid that is soluble in organic solvents and moderately soluble in water .Applications De Recherche Scientifique
Hydrogenation of Nitroarenes
N-Cbz-4-iodoaniline can be used in the hydrogenation of nitroarenes. In a study, Ru-based nanoparticles catalysts were used to hydrogenate 1-iodo-4-nitrobenzene, serving as a model reaction to assess the catalytic performance . The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process .
N-Cbz Protection of Amines
N-Cbz-4-iodoaniline can be used for the efficient and selective protection of various structurally and electronically divergent aryl and aliphatic amines . This process involves the use of Cbz-Cl in the presence of a catalytic amount of molecular iodine .
Preparation of Benzyl-N-vinyl Carbamate
An improved method for the preparation of benzyl-N-vinyl carbamate involves the use of benzyl N-(4-iodophenyl)carbamate . In this method, vinyl isocyanate formed by the Curtius rearrangement of acryloyl azide is codistilled with a solvent such as toluene into benzyl alcohol containing a catalyst and inhibitor .
Condensation with Glyoxal
Benzyl N-(4-iodophenyl)carbamate can undergo an acid-catalyzed condensation with glyoxal . This process occurs in a range of polar protic and aprotic solvents, and it has been found to hinder the formation of caged compounds .
Photocatalytic Conversion of Carbon Dioxide
Benzyl N-(4-iodophenyl)carbamate can be used in the photocatalytic conversion of carbon dioxide (CO2) into value-added chemicals . This process involves a stereodivergent synthesis of b-iodoenol carbamates through a photocatalytic three-component coupling .
Low Pressure Carbonylation
Benzyl N-(4-iodophenyl)carbamate can be used in low pressure carbonylation for applications in 13C isotope labeling and catalytic CO2 reduction . This process involves an oxygen deletion strategy and utilizes a decarboxylative carbonylation approach for isotope labeling .
Safety and Hazards
Orientations Futures
There is ongoing research into the synthesis and applications of carbamates. For example, a recent study reported a stereodivergent synthesis of β-iodoenol carbamates through a photocatalytic three-component coupling . Another study discussed the potential of carbamates in isotope labeling and catalytic CO2 reduction .
Mécanisme D'action
Target of Action
Benzyl N-(4-iodophenyl)carbamate, also known as N-Cbz-4-iodoaniline, is primarily used as a protecting group in organic synthesis . It protects amines as less reactive carbamates, making them stable to bases and acids .
Mode of Action
The mode of action of Benzyl N-(4-iodophenyl)carbamate involves the protection of amines through carbamylation . This process typically involves the reaction of the nucleophilic amine with a highly reactive chloroformate . The result is a less reactive carbamate that is stable to both bases and acids .
Biochemical Pathways
The use of Benzyl N-(4-iodophenyl)carbamate affects the biochemical pathways involved in the synthesis of peptides . By protecting amines as carbamates, it allows for the controlled synthesis of peptides, unlocking the synthesis of previously inaccessible oligopeptides .
Pharmacokinetics
Its deprotection mechanism involves reduction with hydrogen, releasing toluene and the free carbamate . This suggests that its bioavailability and ADME properties may be influenced by factors such as the presence of reducing agents and the environmental conditions.
Result of Action
The primary result of the action of Benzyl N-(4-iodophenyl)carbamate is the protection of amines, allowing for controlled peptide synthesis . This has significant implications in the field of peptide chemistry, enabling the synthesis of complex peptides that were previously inaccessible .
Action Environment
The action of Benzyl N-(4-iodophenyl)carbamate is influenced by environmental factors such as the presence of bases and acids, as well as reducing agents . It is stable to bases and acids, but can be deprotected through reduction . Harsh conditions, such as excess hydrochloric acid (HCl) or hydrobromic acid (HBr), can cleave it .
Propriétés
IUPAC Name |
benzyl N-(4-iodophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSZDTNGTXGHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2391949.png)
![3,4,5-trimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391950.png)

![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2391953.png)

![[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] thiophene-2-carboxylate](/img/structure/B2391958.png)

![N-(3-chlorophenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2391960.png)
![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)
